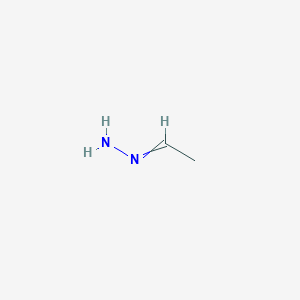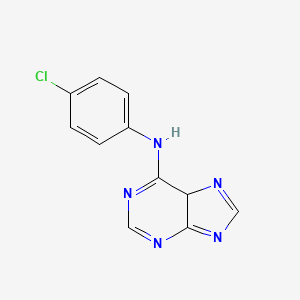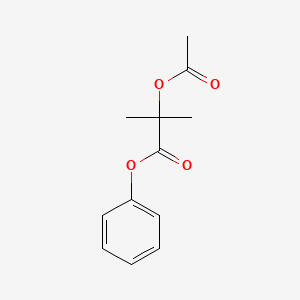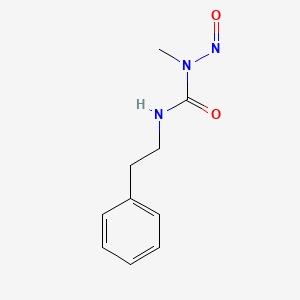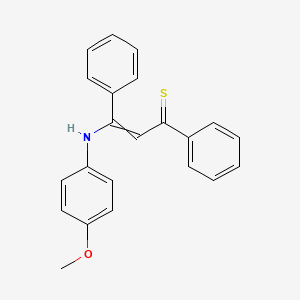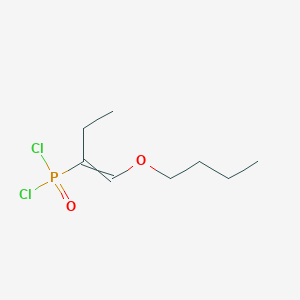
(1-Butoxybut-1-en-2-yl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Butoxybut-1-en-2-yl)phosphonic dichloride is a chemical compound with the molecular formula C8H16Cl2O2P It is a member of the phosphonic dichloride family, characterized by the presence of a phosphonic dichloride group attached to a butoxybutenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxybut-1-en-2-yl)phosphonic dichloride typically involves the reaction of butoxybutene with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butoxybutene+Phosphorus trichloride→(1-Butoxybut-1-en-2-yl)phosphonic dichloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Butoxybut-1-en-2-yl)phosphonic dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloride group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Butoxybut-1-en-2-yl)phosphonic dichloride is used as a reagent for the synthesis of various phosphonic acid derivatives. It is also employed in the preparation of organophosphorus compounds, which are important in many chemical processes.
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as intermediates in the synthesis of pharmaceuticals with specific biological targets.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the manufacture of flame retardants, plasticizers, and other functional materials.
Mécanisme D'action
The mechanism of action of (1-Butoxybut-1-en-2-yl)phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit the function of specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic dichloride: A simpler compound with similar reactivity but lacking the butoxybutenyl chain.
(1-Butoxybut-1-en-2-yl)phosphonic acid: The oxidized form of the dichloride, with different chemical properties.
(1-Butoxybut-1-en-2-yl)phosphonic diester: A derivative with ester groups instead of chlorine atoms.
Uniqueness
(1-Butoxybut-1-en-2-yl)phosphonic dichloride is unique due to its specific structure, which combines the reactivity of the phosphonic dichloride group with the flexibility and functionality of the butoxybutenyl chain. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
7010-18-6 |
|---|---|
Formule moléculaire |
C8H15Cl2O2P |
Poids moléculaire |
245.08 g/mol |
Nom IUPAC |
1-butoxy-2-dichlorophosphorylbut-1-ene |
InChI |
InChI=1S/C8H15Cl2O2P/c1-3-5-6-12-7-8(4-2)13(9,10)11/h7H,3-6H2,1-2H3 |
Clé InChI |
XZSRYTLNFHFEPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC=C(CC)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)
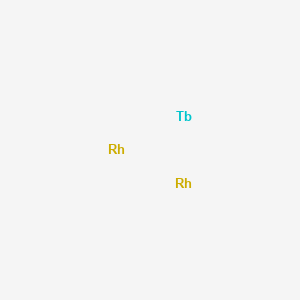


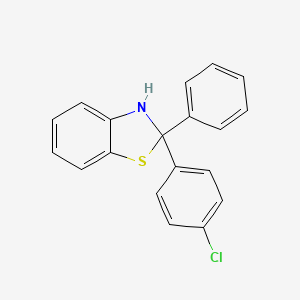
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
